molecular formula C15H13BrN2O4 B5212774 1-allyl-5-(5-bromo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-(5-bromo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B5212774
M. Wt: 365.18 g/mol
InChI Key: SMUQCRSSKPULHP-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-(5-bromo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-allyl-5-(5-bromo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-allyl-5-(5-bromo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potent antitumor activity, neuroprotective effects, and ability to inhibit angiogenesis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-allyl-5-(5-bromo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. These include further studies to understand its mechanism of action, optimization of its synthesis method to improve yield and purity, and exploration of its potential therapeutic applications in other diseases. Additionally, studies could be conducted to investigate the potential toxicity of this compound and to develop safer derivatives.

Synthesis Methods

The synthesis of 1-allyl-5-(5-bromo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been achieved using various methods, including the use of microwave irradiation, solvent-free conditions, and ultrasound-assisted methods. These methods have been reported to be efficient and provide high yields of the compound.

Scientific Research Applications

1-Allyl-5-(5-bromo-2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of various scientific studies due to its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of cancer cells.

Properties

IUPAC Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-3-6-18-14(20)11(13(19)17-15(18)21)8-9-7-10(16)4-5-12(9)22-2/h3-5,7-8H,1,6H2,2H3,(H,17,19,21)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUQCRSSKPULHP-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)N(C2=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)NC(=O)N(C2=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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